5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves ring closure reactions of acylhydrazides with carbon disulphide and further reactions with various reagents to introduce different substituents. For example, Aydogan et al. (2002) described the synthesis of aryl- and alkyl-substituted 1,3,4-oxadiazole-2-thione derivatives through such methodologies, highlighting the diverse synthetic routes available for these compounds (Aydogan, Turgut, Ocal, & Erdem, 2002).
Scientific Research Applications
Electronic Structure and Tautomeric Equilibrium
Studies on the electronic structure of 1,3,4-oxadiazole derivatives, including those substituted with alkyl and aryl groups similar to 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol, reveal electron delocalization over several atoms in the ring, highlighting the compound's interesting electronic properties. Additionally, research into tautomeric equilibria between thione and thiol forms of these compounds underlines the stability and potential reactivity of these molecules in different environments (Aydogan et al., 2002).
Antibacterial and Antituberculostatic Activities
1,3,4-Oxadiazole derivatives have demonstrated significant antibacterial and antituberculostatic activities. The synthesis of new aryl- and alkyl-substituted derivatives has led to compounds tested for these activities, showing promising results against a variety of microbial species. This indicates the potential of these compounds, including the specific 5-(3,5-Dimethylphenyl) derivative, in developing new antimicrobial agents (Aydogan et al., 2002); (Al-Wahaibi et al., 2021).
Antiprotozoal and Anticancer Properties
Recent studies have extended into evaluating the antiprotozoal and anticancer properties of 1,3,4-oxadiazole derivatives. These investigations encompass the design, synthesis, and biological evaluation of these compounds, providing insights into their potential as therapeutic agents against various cancer types and protozoal infections (Al-Wahaibi et al., 2021).
Green Chemistry Synthesis
The synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol derivatives, including environmentally friendly approaches, highlights the compound's versatility and adaptability to green chemistry principles. Ultrasound-assisted reactions, low-solvent conditions, and the absence of harsh reagents or conditions have been explored, demonstrating the compound's fit within sustainable chemical practices and its potential applications in creating antimicrobial and antioxidant agents (Yarmohammadi et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(3,5-dimethylphenyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-6-3-7(2)5-8(4-6)9-11-12-10(14)13-9/h3-5H,1-2H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGDENXYYRACQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NNC(=S)O2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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